5-fluoro PB-22 3-hydroxyquinoline isomer

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

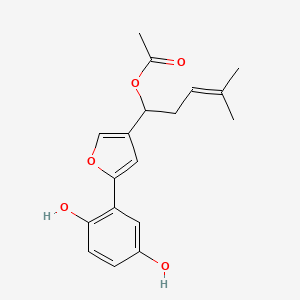

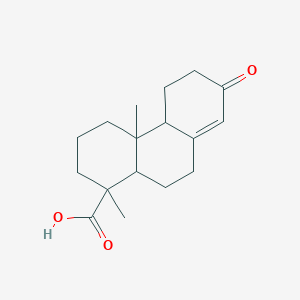

5-fluoro PB-22 is a synthetic cannabinoid that is an analog of potent 5-fluoropentyl JWH-type cannabimimetics. 5-fluoro PB-22 3-hydroxyquinoline isomer differs from 5-fluoro PB-22 by having the ester linkage inserted at the three, rather than at the eight, position of the quinoline moiety. The physiological and pharmacological properties of this isomer have not been investigated. This product is intended for forensic and research purposes.

Aplicaciones Científicas De Investigación

Analytical Differentiation in Forensic Toxicology

- Study 1: Kohyama et al. (2016) discussed the differentiation among regioisomers of synthetic cannabinoids, including 5-Fluoro PB-22 and its isomers, in forensic drug analysis. The study emphasizes the importance of identifying isomers that are not regulated by law. It outlines methods for mass spectrometric differentiation of these compounds, which is critical in forensic toxicology (Kohyama et al., 2016).

Forensic Science Identification Methods

- Study 2: Tang et al. (2017) explored the separation and identification of fluoropentyl positional isomers of fluoro-PB-22. This research is essential for forensic laboratories in identifying specific isomers in seized materials. The study utilized various spectroscopic techniques for this purpose (Tang et al., 2017).

Medical Imaging and Diagnostics

- Study 3: Liang et al. (2015) focused on the use of Fluorine-18 labeled 2-fluoro-8-hydroxyquinoline ([(18)F]CABS13) in PET neuroimaging studies for Alzheimer's disease. This research highlights the potential of 5-Fluoro derivatives in medical imaging, particularly in identifying neurofibrillary tangles associated with Alzheimer's disease (Liang et al., 2015).

Metal Ion Sensing

- Study 4: Peng et al. (2007) developed 5-dialkyl(aryl)aminomethyl-8-hydroxyquinoline dansylates, selective fluorescent sensors for Fe3+. This research is significant in the field of chemistry for developing sensors that can detect specific metal ions, demonstrating the versatility of 5-Fluoro derivatives in chemical sensing applications (Peng et al., 2007).

Fluorescence-based Sensor Arrays

- Study 5: Palacios et al. (2007) designed 8-Hydroxyquinoline-based ligands with extended conjugated fluorophores for use in fluorescence-based sensor arrays. These arrays are optimized for turn-on and ratiometric signal output, useful in distinguishing between cationic analytes. This study showcases the application of hydroxyquinolines in developing advanced sensing technologies (Palacios et al., 2007).

Propiedades

Fórmula molecular |

C23H21FN2O2 |

|---|---|

Peso molecular |

376.4 |

InChI |

InChI=1S/C23H21FN2O2/c24-12-6-1-7-13-26-16-20(19-9-3-5-11-22(19)26)23(27)28-18-14-17-8-2-4-10-21(17)25-15-18/h2-5,8-11,14-16H,1,6-7,12-13H2 |

Clave InChI |

XUWUBKLJGGHABS-UHFFFAOYSA-N |

SMILES |

O=C(OC1=CC2=C(C=CC=C2)N=C1)C3=CN(CCCCCF)C4=C3C=CC=C4 |

Sinónimos |

quinolin-3-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.